molecular formula C12H23NO4 B2893631 Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate CAS No. 374794-84-0

Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B2893631
Key on ui cas rn: 374794-84-0
M. Wt: 245.319
InChI Key: GYOOWUJWXQDZQW-UHFFFAOYSA-N
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Patent
US07981874B2

Procedure details

To a solution of 1-tert-butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate (2.00 g, 6.07 mmol) in 1:1 THF:toluene (50 mL) was added LiBH4 (15.18 mL, 30.4 mmol, 2.0 M in THF). The reaction was stirred at 60° C. for 18 h. It was then quenched with saturated NH4Cl and extracted with EtOAc (2×). The combined organic layers were washed with brine, dried (MgSO4), and evaporated. The residue was purified by flash chromatography (15-100% EtOAc/hexanes) to give tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate as a colorless solid. 1H NMR (CDCl3, 600 MHz) δ 3.66 (d, J=5.0 Hz, 4H), 3.41-3.37 (m, 4H), 2.29 (t, J=5.1 Hz, 2H), 1.47-1.45 (m, 4H), 1.45 (s, 9H). MS: cal'd 268 (MNa+), exp 268 (MNa+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.18 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:6][CH2:5][C:4]([C:12](OCC)=[O:13])([C:7](OCC)=[O:8])[CH2:3][CH2:2]1.C1COCC1.[Li+].[BH4-]>C1(C)C=CC=CC=1>[OH:8][CH2:7][C:4]1([CH2:12][OH:13])[CH2:5][CH2:6][N:1]([C:17]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:18])[CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1(CCC(CC1)(C(=O)OCC)C(=O)OCC)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
15.18 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 60° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (15-100% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCC1(CCN(CC1)C(=O)OC(C)(C)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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